molecular formula C8H9ClF3NO B1426341 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride CAS No. 1354951-46-4

2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride

Cat. No. B1426341
M. Wt: 227.61 g/mol
InChI Key: DWSHGBUTBUFECI-UHFFFAOYSA-N
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Description

“2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride” is likely a fluorinated compound, given the presence of fluorine atoms in the structure. Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational analysis, it’s difficult to predict the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the difluoromethoxy group might make it susceptible to certain types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Herbicide Synthesis

2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates in the synthesis of pyrimidinyloxybenzylamine herbicides, are synthesized using compounds similar to 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride. This process involves steps like hydroxidation and imination, leading to the creation of novel compounds in the field of agrichemicals (Gong Qi-sun, 2005).

Organic Synthesis Methods

The compound serves as a building block in organic synthesis, particularly in the creation of polyfluorinated hexabenzyl hexaazaisowurtzitanes. These derivatives are synthesized through the reaction of selected fluorobenzylamines with glyoxal, indicating the compound's utility in creating complex organic structures (Tobias Kerscher et al., 2006).

Structural and Dynamical Studies

The fluorination of benzylamines, similar to 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride, has been studied for its effects on the structural and dynamical properties of molecules. Such studies are crucial in understanding molecular flexibility and potential energy surfaces, contributing to the broader field of physical chemistry (C. Calabrese et al., 2013).

Supramolecular Chemistry

Compounds like 4-fluorobenzylamine have been used to study the effects of strong hydrogen bonds and weak intermolecular interactions on supramolecular assemblies. This research can inform the development of new materials and the understanding of molecular interactions (Shi Wang et al., 2015).

Radiopharmaceuticals

In the field of radiopharmaceuticals, analogs of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride have been synthesized for use in positron emission tomography (PET) scanning. This application is significant in medical imaging and cancer research (T. Haradahira et al., 1998).

Corrosion Inhibition

The use of similar compounds for corrosion inhibition in metals demonstrates the compound's utility in industrial applications, particularly in protecting metals in corrosive environments (R. A. Hussein, 2015).

Chemical Reactivity and Synthesis

Investigations into the synthesis of related fluorobenzylamine derivatives contribute to the understanding of chemical reactivity and the development of new synthetic methods. This is crucial for the advancement of organic chemistry (Changpeng Chen et al., 2015).

Safety And Hazards

Like all chemicals, handling this compound would require appropriate safety measures. Without specific data, it’s difficult to comment on the exact safety profile and hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the unique properties of fluorinated compounds, it could be of interest in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name

[2-(difluoromethoxy)-6-fluorophenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-6-2-1-3-7(5(6)4-12)13-8(10)11;/h1-3,8H,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSHGBUTBUFECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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